2-Tiocitidina

Descripción general

Descripción

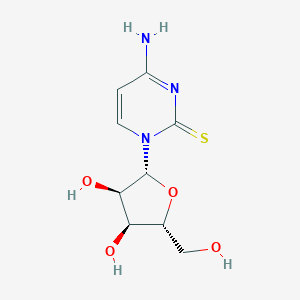

2-Tiocitidina es un tionucleósido que ocurre naturalmente en los ácidos ribonucleicos de transferencia. Ha llamado la atención en varios campos, como la investigación de fármacos y la nanotecnología. El compuesto se caracteriza por el reemplazo del átomo de oxígeno en la segunda posición de la citidina por un átomo de azufre, lo que altera significativamente sus propiedades químicas .

Aplicaciones Científicas De Investigación

2-Tiocitidina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de nucleósidos y nucleótidos modificados, que son importantes en el estudio de la química de los ácidos nucleicos.

Biología: this compound se incorpora a los ácidos ribonucleicos de transferencia, donde juega un papel en la estabilidad y función de los ácidos ribonucleicos.

Medicina: El compuesto se está investigando por sus posibles aplicaciones terapéuticas, incluidas las propiedades antivirales y anticancerígenas.

Industria: this compound se utiliza en el desarrollo de sensores y nanomateriales debido a sus propiedades químicas únicas .

Mecanismo De Acción

El mecanismo de acción de 2-Tiocitidina implica su incorporación a los ácidos nucleicos, donde puede influir en la estructura y función de los ácidos ribonucleicos. El átomo de azufre en la segunda posición mejora la capacidad del compuesto para formar enlaces de hidrógeno e interactuar con iones metálicos, lo que puede afectar la estabilidad y reactividad de los ácidos ribonucleicos. Esta modificación puede provocar cambios en la expresión genética y la síntesis de proteínas .

Análisis Bioquímico

Biochemical Properties

2-Thiocytidine interacts with several biomolecules in biochemical reactions. It plays a crucial role in the biosynthesis of sulfur modifications in tRNA . The sulfur atoms for these modifications are provided by the cysteine/cysteine desulfurase (IscS) system .

Cellular Effects

2-Thiocytidine influences cell function by enabling thermophilic bacteria to survive in high-temperature environments . It is involved in the post-transcriptional modifications of tRNA, which are essential for accurate and efficient translation .

Molecular Mechanism

The molecular mechanism of 2-Thiocytidine involves the ATP-dependent 2-thiolation of cytidine in position 32 of tRNA, forming 2-thiocytidine . This process involves a first activation step by ATP to form an adenylated intermediate of the target base of tRNA, and a second nucleophilic substitution step of the sulfur atom supplied by the hydrosulfide attached to the Fe-S cluster .

Metabolic Pathways

2-Thiocytidine is involved in the metabolic pathways of tRNA modification . It interacts with enzymes such as cysteine desulfurase in the IscS system .

Subcellular Localization

The subcellular localization of 2-Thiocytidine is primarily in the tRNA molecules

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 2-Tiocitidina se puede sintetizar mediante la reacción de citidina con reactivos que contienen azufre. Un método común implica el uso del reactivo de Lawesson, que facilita la tionación de la citidina en condiciones suaves. La reacción generalmente requiere una atmósfera inerte y temperaturas moderadas para garantizar la formación selectiva de this compound .

Métodos de producción industrial: La producción industrial de this compound a menudo implica síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación a través de la cristalización o la cromatografía para aislar el producto deseado de los subproductos y las materias primas no reaccionadas .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Tiocitidina experimenta varias reacciones químicas, que incluyen:

Oxidación: El átomo de azufre en this compound se puede oxidar para formar sulfoxidos o sulfonas en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir el átomo de azufre de nuevo a su estado original o reducirlo aún más para formar tioles.

Sustitución: El átomo de azufre puede participar en reacciones de sustitución nucleófila, donde es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos se utilizan comúnmente para reacciones de oxidación.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean para reacciones de reducción.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

2-Tiocitidina es única en comparación con otros análogos de nucleósidos debido a la presencia del átomo de azufre en la segunda posición. Los compuestos similares incluyen:

Citidina: El nucleósido parental, que tiene un átomo de oxígeno en la segunda posición.

4-Tiouridina: Otro tionucleósido con un átomo de azufre en la cuarta posición.

5-Metil-2-Tiocitidina: Un derivado con un grupo metilo en la quinta posición y un átomo de azufre en la segunda posición

La singularidad de this compound radica en su modificación específica de azufre, que imparte propiedades químicas y biológicas distintas que no se observan en sus análogos .

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFUOMFWUGWKKO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157516 | |

| Record name | 2-Thiocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-97-9 | |

| Record name | 2-Thiocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13239-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

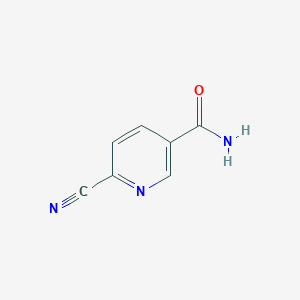

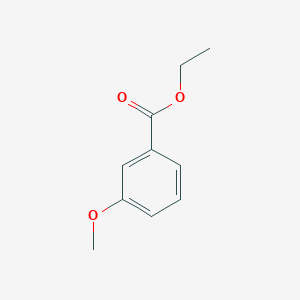

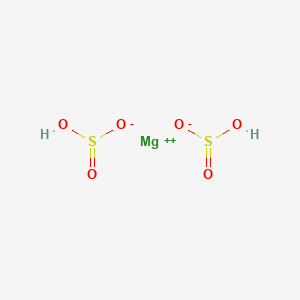

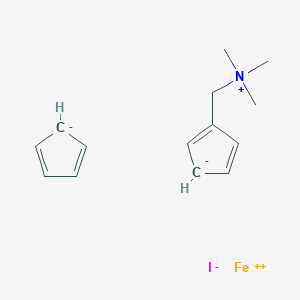

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Thiocytidine (s2C) and where is it found?

A1: 2-Thiocytidine (s2C) is a modified nucleoside found exclusively in transfer RNA (tRNA) across various organisms. [, ] It is a pyrimidine nucleoside where a sulfur atom replaces the oxygen atom at position 2 of the cytidine base. [, ] While found in all domains of life, bacteria generally contain a higher proportion of s2C compared to other organisms. []

Q2: What makes the presence of 2-Thiocytidine in tRNA significant?

A2: The unique presence of s2C, and other thionucleosides, exclusively in tRNA suggests a significant role in the intricate processes of translation and its regulation. [] They are believed to contribute to the efficiency and accuracy of translation by influencing codon-anticodon interactions during protein synthesis. [, ]

Q3: How does 2-Thiocytidine affect codon recognition in tRNA?

A3: Studies using Escherichia coli tRNAArg1 ICG and tRNAArg2 ICG, which differ only in the presence or absence of s2C32, demonstrate that this modification restricts codon recognition to the more common CGU and CGC codons, rather than the rare CGA codon. [] This suggests s2C32 contributes to the fine-tuning of codon recognition by specific tRNAs. []

Q4: What is the significance of position 32 in tRNA with respect to 2-Thiocytidine?

A4: In E. coli and Salmonella enterica serovar Typhimurium, s2C is primarily found at position 32. [] Deletion of the ttcA gene in S. enterica, responsible for s2C32 formation, reveals its importance in A-site selection for Arg-tRNAmnm5UCUArg at the AGG codon, but not for Arg-tRNAICGArg at CGN codons. [] This highlights the specific role of s2C32 in modulating codon-anticodon interactions.

Q5: Does the absence of 2-Thiocytidine impact the growth of bacteria?

A5: Research indicates that deleting the ttcA gene in S. enterica, resulting in the absence of s2C, does not negatively affect the growth rate compared to the wild-type strain. [] This suggests that despite its role in modulating codon recognition, the absence of s2C might not be lethal under normal growth conditions. []

Q6: Can you elaborate on the biosynthesis of 2-Thiocytidine in bacteria?

A6: In bacteria like E. coli and S. enterica, the formation of s2C relies on a cysteine desulfurase enzyme, IscS, which initiates the process by mobilizing sulfur from cysteine. [, ] This sulfur is then transferred via a pathway that requires the participation of iron-sulfur cluster proteins, ultimately leading to the thiolation of cytidine in tRNA. [, , ]

Q7: Are there specific enzymes involved in 2-Thiocytidine biosynthesis?

A7: Yes, the ttcA gene in bacteria encodes for the TtcA protein, which is directly involved in s2C biosynthesis. [] This protein family is characterized by the presence of a PP-loop and a conserved Cys-X1-X2-Cys motif, essential for its function. [] Mutations within this motif have been shown to abolish s2C formation. []

Q8: How do mutations in IscS affect 2-Thiocytidine formation?

A8: Studies on S. enterica reveal that alterations in the IscS protein, particularly in its C-terminal region, can specifically impact ms2io6A formation while leaving the biosynthesis of other thionucleosides relatively unaffected. [] This suggests that while IscS plays a central role in sulfur mobilization for thionucleoside biosynthesis, specific regions within the protein might exhibit selectivity towards different pathways. []

Q9: Can 2-Thiocytidine be incorporated into tRNA in vitro?

A9: Yes, studies demonstrate that tRNA nucleotidyl transferase can incorporate s2C into tRNA in vitro. [, ] For instance, s2C can be incorporated into yeast tRNAPhe-A73-C74, resulting in tRNAPhe-A73-C74-s2C75, which can be further extended to tRNAPhe-A73-C74-s2C75-A76. []

Q10: What happens when 2-Thiocytidine in tRNA interacts with p-hydroxymercuribenzoate?

A10: The sulfur atom in s2C provides a specific binding site for p-hydroxymercuribenzoate. Studies show a 1:1 complex formation between tRNAPhe containing s2C and p-hydroxymercuribenzoate with a dissociation constant (Kd) of 8.7 μM. [] This interaction highlights the potential for using s2C as a site-specific modification for introducing labels or probes into tRNA molecules. []

Q11: What is the molecular formula and weight of 2-Thiocytidine?

A11: The molecular formula of 2-Thiocytidine is C9H13N3O4S, and its molecular weight is 259.28 g/mol.

Q12: Is there spectroscopic data available for 2-Thiocytidine?

A12: Yes, 2-Thiocytidine and its derivatives have been characterized using various spectroscopic methods:

Q13: How is 2-Thiocytidine synthesized?

A13: Several synthetic methods are available for preparing 2-Thiocytidine and its derivatives:

Q14: What is the significance of the sulfur atom in 2-Thiocytidine's reactivity?

A14: The sulfur atom in s2C plays a crucial role in its reactivity. Its presence increases the nucleophilicity of the molecule, making it more susceptible to alkylation reactions compared to its oxygen analogue, cytidine. [, ]

Q15: Can 2-Thiocytidine be used for site-specific labeling of tRNA?

A15: Yes, the unique reactivity of the sulfur atom in s2C makes it an attractive target for site-specific labeling of tRNA. [] By incorporating s2C into tRNA, researchers can introduce various labels or probes, such as fluorescent tags or spin labels, through alkylation reactions. [, , ]

Q16: How does the presence of 2-Thiocytidine affect the properties of polynucleotides?

A16: Incorporating s2C into polynucleotides can significantly alter their biophysical properties:

Q17: What are the potential applications of 2-Thiocytidine and its derivatives?

A17: The unique properties of s2C and its derivatives make them attractive candidates for various applications:

Q18: Are there known resistance mechanisms to 2-Thiocytidine-based compounds?

A18: While specific resistance mechanisms to s2C-based compounds haven't been extensively studied, it is known that alterations in viral reverse transcriptase can lead to resistance against thiolated polynucleotides. [] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.